1,5-Naphthyridine-4-carboxylic acid
Overview
Description
1,5-Naphthyridine-4-carboxylic acid is a heterocyclic compound that contains a naphthyridine ring system with a carboxylic acid functional group at the fourth position. This compound is part of the broader class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Naphthyridine-4-carboxylic acid can be synthesized through various methods, including cyclization reactions, cycloaddition processes, and cross-coupling reactions . One common method involves the Skraup reaction, where substituted 3-aminopyridine compounds react with glycerol in the presence of catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate .
Industrial Production Methods
Industrial production of this compound often involves optimized whole-cell bioconversions, which provide a controllable and green method for synthesis. This approach is chemoselective and can be used for molecules bearing oxidation-sensitive functional groups .
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It can also participate in cross-coupling reactions and the formation of metal complexes .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic and electrophilic reagents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
1,5-Naphthyridine-4-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Medicinal Chemistry: It is used in the development of drugs with antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities.
Biological Research: The compound is studied for its potential effects on the cardiovascular and central nervous systems, as well as its role in hormonal diseases.
Industrial Applications: It is used in the synthesis of various functional materials and as a ligand in metal complexes.
Mechanism of Action
The mechanism of action of 1,5-naphthyridine-4-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. It can bind to DNA, interfering with RNA synthesis and protein synthesis, which can lead to various biological effects . The compound may also interact with specific enzymes, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
1,5-Naphthyridine-4-carboxylic acid can be compared with other similar compounds, such as 1,6-naphthyridine and 1,8-naphthyridine . These compounds share a similar naphthyridine ring system but differ in the position of the nitrogen atoms and functional groups. The unique positioning of the carboxylic acid group in this compound contributes to its distinct chemical properties and biological activities .
List of Similar Compounds
- 1,6-Naphthyridine
- 1,8-Naphthyridine
- Benzonaphthyridine derivatives
Properties
IUPAC Name |
1,5-naphthyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-3-5-10-7-2-1-4-11-8(6)7/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMKWWYYKCFZJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507462 | |
Record name | 1,5-Naphthyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79426-14-5 | |
Record name | 1,5-Naphthyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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